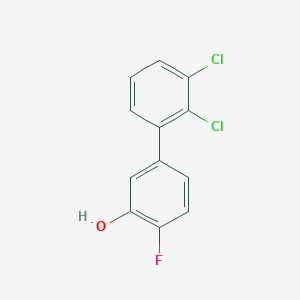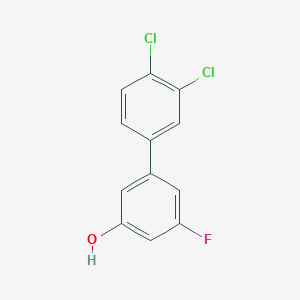![molecular formula C15H14FNO2 B6374692 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% CAS No. 1261971-66-7](/img/structure/B6374692.png)
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% (5-DMF-3-FP) is a chemical compound that has recently been studied for its potential applications in science and medicine. This compound is a derivative of phenol and has a fluorine atom at the 3-position. It has several interesting properties, including its ability to react with amines and other compounds, and its potential to be used in a variety of biological and chemical processes.
科学研究应用
5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including amino acids, peptides, and other organic molecules. It has also been used as a catalyst in organic reactions and in the synthesis of pharmaceuticals. In addition, this compound has been studied for its potential use in drug delivery systems, as well as its ability to interact with proteins and other biological molecules.
作用机制
The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% is not yet fully understood. However, it is believed that this compound can interact with amines and other compounds, forming a covalent bond. This bond can then be used to modify the structure and activity of proteins, enzymes, and other biological molecules. In addition, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% can also react with other compounds to form new products, which can be used in various scientific and medical applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% are not fully understood. However, it has been shown to interact with proteins and other biological molecules, which can lead to changes in the structure and activity of these molecules. In addition, this compound has been studied for its potential use in drug delivery systems, as well as its ability to interact with proteins and other biological molecules.
实验室实验的优点和局限性
The advantages of using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% in laboratory experiments include its low cost, its ease of use, and its ability to interact with amines and other compounds. In addition, this compound is relatively stable and has a low toxicity profile. However, there are some limitations to using 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% in laboratory experiments. For example, the compound is not very soluble in water, and it can be difficult to obtain a high-purity product.
未来方向
The potential future directions for 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% include its use in drug delivery systems, its potential to interact with proteins and other biological molecules, and its potential to be used in the synthesis of pharmaceuticals. In addition, this compound could be used to modify the structure and activity of proteins, enzymes, and other biological molecules. Finally, 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% could be used in the synthesis of other compounds, including amino acids, peptides, and other organic molecules.
合成方法
The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95% is a multi-step process that involves the reaction of 4-chlorophenol with dimethylaminocarbonitrile, followed by the addition of a fluorine atom at the 3-position. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated by precipitation. The purity of the compound can be increased by recrystallization or other methods.
属性
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJCYPLZRHXBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684462 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261971-66-7 |
Source


|
| Record name | 3'-Fluoro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374635.png)


![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374659.png)

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374671.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374684.png)


![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374724.png)